molecular formula C21H24N2O3 B3578468 [4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](3,4-DIMETHYLPHENYL)METHANONE

[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](3,4-DIMETHYLPHENYL)METHANONE

Cat. No.: B3578468
M. Wt: 352.4 g/mol
InChI Key: ZBDOGPVNOUJXPV-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-ylmethyl)piperazinomethanone: is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a piperazine ring substituted with a benzodioxole group and a dimethylphenyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-ylmethyl)piperazinomethanone typically involves the following steps:

    Formation of the Benzodioxole Group: The benzodioxole group can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Piperazine Ring Formation: The piperazine ring is formed by reacting ethylenediamine with dihaloalkanes under basic conditions.

    Coupling Reactions: The benzodioxole group is then coupled with the piperazine ring through nucleophilic substitution reactions.

    Final Coupling with Dimethylphenyl Group: The final step involves coupling the intermediate product with 3,4-dimethylbenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to introduce new functional groups.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(1,3-benzodioxol-5-ylmethyl)piperazinomethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets make it a candidate for drug development, particularly in the fields of neurology and oncology.

Medicine

In medicine, the compound’s potential therapeutic effects are being investigated. It may have applications in the treatment of neurological disorders and certain types of cancer, owing to its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of advanced polymers and resins.

Mechanism of Action

The mechanism of action of 4-(1,3-benzodioxol-5-ylmethyl)piperazinomethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodioxole group can interact with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinylmethanone
  • 4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinylmethanone
  • 1-(1,3-Benzodioxol-5-ylmethyl)-3-(1-benzyl-4-piperidinyl)-2-ethylguanidine hydroiodide

Uniqueness

The uniqueness of 4-(1,3-benzodioxol-5-ylmethyl)piperazinomethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzodioxole and dimethylphenyl groups allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(3,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-15-3-5-18(11-16(15)2)21(24)23-9-7-22(8-10-23)13-17-4-6-19-20(12-17)26-14-25-19/h3-6,11-12H,7-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDOGPVNOUJXPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](3,4-DIMETHYLPHENYL)METHANONE
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[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](3,4-DIMETHYLPHENYL)METHANONE
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[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](3,4-DIMETHYLPHENYL)METHANONE
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[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](3,4-DIMETHYLPHENYL)METHANONE
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[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](3,4-DIMETHYLPHENYL)METHANONE
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[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](3,4-DIMETHYLPHENYL)METHANONE

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